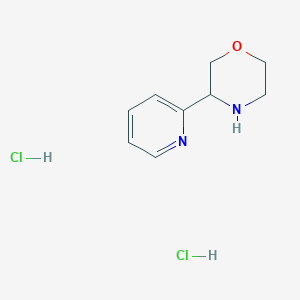

3-(Pyridin-2-yl)morpholine dihydrochloride

Description

Properties

Molecular Formula |

C9H14Cl2N2O |

|---|---|

Molecular Weight |

237.12 g/mol |

IUPAC Name |

3-pyridin-2-ylmorpholine;dihydrochloride |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H |

InChI Key |

XNVKQIUGPPKGJD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Biological Targets & Pharmacological Profile of 3-(pyridin-2-yl)morpholine

Executive Summary

3-(pyridin-2-yl)morpholine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning primarily as a bioisostere of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). By replacing the phenyl ring with a pyridine moiety, researchers alter the physicochemical profile—specifically reducing lipophilicity (LogP) and increasing aqueous solubility—while retaining critical spatial geometries required for binding to monoamine transporters.

This guide analyzes the compound's dual-utility as:

-

A CNS-Active Ligand: Targeting Dopamine (DAT) and Norepinephrine (NET) transporters.[1]

-

A Kinase Inhibitor Fragment: Serving as a hinge-binding motif in ATP-competitive inhibition.

Part 1: Structural Pharmacology & SAR

The Phenmetrazine Bioisostere Hypothesis

The core biological activity of 3-(pyridin-2-yl)morpholine is derived from its structural homology to phenmetrazine. In the phenmetrazine scaffold, the interaction between the protonated morpholine nitrogen and the aromatic ring is critical for binding to the orthosteric site of Monoamine Transporters (MATs).

Key Structural Modifications (Pyridine vs. Phenyl):

| Feature | Phenmetrazine (Phenyl) | 3-(pyridin-2-yl)morpholine (Pyridine) | Pharmacological Impact |

| Electronic Nature | Electron-rich ( | Electron-deficient ( | Pyridine reduces oxidative metabolism potential compared to phenyl. |

| H-Bonding | None on ring | Pyridine N is an H-bond acceptor | Potential for additional anchoring in the target binding pocket (e.g., Serine residues). |

| Lipophilicity (cLogP) | ~2.5 (High BBB penetration) | ~1.2 (Moderate BBB penetration) | Reduced CNS side effects; improved "drug-likeness" (QED score). |

| Basicity (pKa) | ~9.8 (Amine) | ~9.5 (Amine) + ~5.2 (Pyridine) | The pyridine nitrogen is weakly basic, affecting lysosomal trapping. |

Stereochemical Criticality

Biological activity is stereospecific. Based on phenmetrazine SAR, the (2S, 3S) configuration is generally the bioactive eutomer for monoamine transporter affinity. The trans-configuration locks the morpholine ring in a chair conformation that mimics the extended conformation of dopamine.

Part 2: Primary Biological Targets (CNS & Transporters)

Monoamine Transporters (DAT & NET)

The primary biological targets are the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . 3-(pyridin-2-yl)morpholine acts as a substrate-type releaser or reuptake inhibitor.[1]

-

Mechanism: The protonated secondary amine of the morpholine mimics the terminal amine of dopamine. It forms an ionic bond with the conserved Aspartate residue (Asp79 in hDAT) within the transmembrane binding crevice.

-

Selectivity: The pyridine substitution often reduces affinity for the Serotonin Transporter (SERT) compared to the phenyl analog, driving a "psychostimulant" rather than "entactogen" profile.

Sigma-1 Receptor ( R)

Morpholine-containing compounds are "privileged structures" for

-

Relevance:

R modulation is implicated in neuroprotection and cognitive enhancement. The pyridine ring provides the necessary hydrophobic bulk, while the morpholine nitrogen serves as the cationic anchor.

Part 3: Secondary Targets (Kinase Fragments)

In Fragment-Based Drug Discovery (FBDD), 3-(pyridin-2-yl)morpholine is utilized as a Hinge Binder .

-

Target Class: Serine/Threonine Kinases (e.g., PI3K, mTOR, Aurora).

-

Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region. The morpholine oxygen or nitrogen can project into the solvent-exposed region to improve solubility.

Caption: Schematic of the 3-(pyridin-2-yl)morpholine fragment interacting within a generic kinase ATP-binding pocket.

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine

-

Cell Line Preparation: Use HEK293 cells stably transfected with human DAT, NET, or SERT.

-

Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

-

Compound Treatment:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Add 3-(pyridin-2-yl)morpholine (7 concentrations, 1 nM – 10

M). -

Incubate for 10 min at 37°C.

-

-

Substrate Addition: Add radiolabeled neurotransmitter (

DA, -

Uptake Phase: Incubate for 10 min (DAT/NET) or 20 min (SERT).

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

-

Quantification: Lyse cells with 1% SDS and quantify radioactivity via Liquid Scintillation Counting (LSC).

-

Validation: Non-specific uptake is defined by parallel wells treated with 10

M Cocaine (DAT) or Desipramine (NET).

Protocol B: Synthesis & Chiral Resolution

Biological activity requires enantiopurity.

-

Synthesis: React 2-bromo-1-(pyridin-2-yl)propan-1-one with 2-aminoethanol, followed by reduction with

and cyclization. -

Resolution:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

-

Validation: Confirm enantiomeric excess (ee) > 98% before biological testing.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 3-(pyridin-2-yl)morpholine acting on the Dopaminergic synapse.

Caption: Mechanism of Action: Inhibition of DAT leads to elevated synaptic dopamine and downstream PKA activation.

References

-

Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

-

Mayer, M., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry. Link

-

McLaughlin, G., et al. (2018). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis. Link

-

Tzara, A., et al. (2020).[2][3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

-

Ambeed. (2023). "Chemical Structure and Safety Data: 3-(Pyridin-2-yl)morpholine." Ambeed Chemical Directory. Link

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of 3-(Pyridin-2-yl)morpholine Dihydrochloride

[1]

Executive Summary

3-(Pyridin-2-yl)morpholine dihydrochloride is a hygroscopic, heterocyclic amine salt commonly used as a scaffold in kinase inhibitor development.[1] While the morpholine and pyridine rings are chemically robust, the dihydrochloride salt form introduces significant hygroscopicity.

Critical Storage Directive:

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structure is the first step to mastering stability. This compound features a morpholine ring substituted at the C3 position with a 2-pyridyl group.[1][2]

| Property | Specification |

| Chemical Name | 3-(Pyridin-2-yl)morpholine dihydrochloride |

| Free Base CAS | 1260671-63-3 |

| Salt Form | 2HCl (Dihydrochloride) |

| Molecular Weight | ~237.12 g/mol (Salt) / 164.21 g/mol (Free Base) |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane).[1] |

| Appearance | White to off-white crystalline solid (if dry); Yellow/sticky oil (if wet).[1] |

Structural Implications for Stability[1]

-

Secondary Amine (Morpholine): In the free base form, the N-H is susceptible to N-oxidation.[1] The dihydrochloride salt protonates this nitrogen, effectively "capping" it against oxidation.

-

Pyridine Ring: Electron-deficient and stable against oxidation, but the nitrogen can act as a hydrogen bond acceptor or protonation site.[1]

-

Dihydrochloride Counterions: The presence of two HCl molecules creates a highly polar lattice that aggressively scavenges atmospheric water.[1]

Stability Mechanisms & Degradation Pathways

The Hygroscopicity Cascade (Primary Failure Mode)

The most immediate threat to this compound is not chemical decomposition, but physical instability driven by moisture.

-

Mechanism: The ionic lattice energy of the dihydrochloride is easily overcome by the hydration energy of water molecules.[1]

-

Consequence: The powder absorbs water, turning into a sticky gum (deliquescence). This alters the molecular weight (making gravimetric dosing inaccurate) and creates an acidic aqueous micro-environment (pH < 2) that can corrode spatulas or catalyze side reactions in formulation mixtures.

Oxidative Instability

While the salt form protects the amine, exposure to basic conditions (during workup) or extreme UV light can lead to:

-

N-Oxide Formation: Oxidation of the morpholine nitrogen.[1]

-

Ring Opening: Rare, but possible under high thermal stress (>200°C) in the presence of oxygen.

Visualization: Degradation & Interaction Network

The following diagram maps the causality between environmental factors and compound failure.

Caption: Causal map showing how moisture drives physical failure (caking/acidity) while pH shifts enable chemical oxidation.[1]

Storage & Handling Protocols

Storage Conditions (The "Gold Standard")

To maintain >98% purity over 12+ months, strictly adhere to these conditions:

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Preferred) | Slows kinetic degradation rates.[1] |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air; prevents oxidation.[1] |

| Container | Amber Glass Vial | Blocks UV light; glass is impermeable to moisture (unlike some plastics).[1] |

| Seal | Parafilm + Desiccant | Secondary barrier against humidity ingress.[1] |

Handling Workflow (Self-Validating Protocol)

This protocol ensures the compound remains dry during use.[1]

-

Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

-

Inert Handling: Ideally, weigh inside a glovebox. If on a benchtop, minimize exposure time (< 2 mins).

-

Aliquot Strategy: If you plan to use the compound frequently, divide the bulk into single-use aliquots (e.g., 50 mg vials) to avoid repeated freeze-thaw cycles.

-

Re-Sealing: Purge the headspace with Argon gas before recapping.[1] Wrap the cap tightly with Parafilm.

Quality Control & Re-Testing

If the compound has been stored for >6 months or appears sticky, validate purity before use.

Visual Inspection

-

Pass: Free-flowing white powder.[1]

-

Fail: Clumped aggregates, yellow discoloration, or liquid formation.

Analytical Verification

-

1H NMR (D2O or DMSO-d6):

-

HPLC:

-

Run a gradient (5% to 95% ACN in Water + 0.1% TFA).

-

The dihydrochloride salt will elute as the cation; ensure no new peaks (N-oxides) appear at different retention times.

-

Handling Decision Tree

Use this logic flow to determine if your sample is safe to use.

Caption: Decision logic for assessing compound viability based on physical appearance and analytical data.

References

-

ChemicalBook. (2025).[1] 3-(Pyridin-2-yl)morpholine Properties and CAS Data. Retrieved from [1]

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Morpholine Derivatives & Handling of Hygroscopic Salts. Retrieved from [1]

-

National Institutes of Health (NIH). (2024). Synthesis and SAR of morpholine derivatives in medicinal chemistry. E3S Web of Conferences.[1][3][4] Retrieved from

-

Ambeed. (2026). Product Safety and Handling: 3-(Pyridin-2-yl)morpholine (CAS 1260671-63-3).[1][5][2] Retrieved from [1]

Preliminary Toxicity Screening Guide: 3-(pyridin-2-yl)morpholine

This guide outlines a rigorous preliminary toxicity screening framework for 3-(pyridin-2-yl)morpholine (CAS: 1260671-63-3 / 1213373-02-4). This scaffold combines a basic morpholine ring with a pyridine moiety, a structural motif common in kinase inhibitors (e.g., mTOR, PI3K) but associated with specific liability risks such as hERG inhibition and lysosomal trapping.[1]

Executive Summary & Compound Profile

3-(pyridin-2-yl)morpholine is a privileged scaffold in medicinal chemistry, often utilized to enhance aqueous solubility and metabolic stability compared to phenyl-morpholine analogs. However, the introduction of a basic nitrogen (morpholine) and an electron-deficient ring (pyridine) necessitates a targeted screening strategy to rule out cardiotoxicity and phospholipidosis early in the development cycle.

Physicochemical Drivers of Toxicity

-

Basicity (pKa): The morpholine nitrogen (N4) typically has a pKa of ~8.4. At physiological pH (7.4), >90% of the compound exists as a cation. This drives hERG channel blockade (which prefers cations) and lysosomotropism (accumulation in acidic lysosomes).

-

Chirality: The C3 position is a chiral center. Toxicity profiles often diverge between (R)- and (S)-enantiomers; this guide assumes a racemic screen initially, but enantioselective screening is mandatory for advanced stages.[1]

| Property | Value (Predicted) | Implication for Screening |

| Molecular Weight | 164.21 g/mol | Fragment-like; high ligand efficiency potential. |

| cLogP | ~0.5 - 1.2 | Low lipophilicity reduces non-specific binding but increases renal clearance dependence. |

| pKa (Conj. Acid) | ~8.4 (Morpholine), ~5.2 (Pyridine) | High fraction ionized at pH 7.4; risk of hERG binding.[1] |

| H-Bond Donors/Acc | 1 / 3 | Good solubility; potential for specific transporter interactions. |

Screening Workflow Strategy

Do not rely on a "tick-box" approach. The screening cascade is designed to filter high-risk liabilities (hERG, Genotox) before investing in expensive in vivo studies.

Screening Cascade Diagram

Figure 1: Sequential toxicity screening cascade designed to eliminate attrition risks early. Color codes indicate decision criticality.

Tier 1 & 2: In Silico & Physicochemical Validation

In Silico Profiling

Before wet-lab testing, run the structure through Derek Nexus or OCHEM to identify structural alerts.

-

Alert: Pyridine rings can be metabolically activated to reactive N-oxides or pyridinium ions (rare but possible).

-

Action: If a "High Confidence" alert appears for mutagenicity, prioritize the Ames test immediately.

Physicochemical Validity (The "Hidden" Variable)

Toxicity assays fail if the compound precipitates.

-

Protocol: Measure Kinetic Solubility in PBS (pH 7.4).

-

Requirement: Solubility must exceed the highest test concentration (typically 100 µM) to ensure assay validity.

-

Method: Nephelometry or UV-Vis saturation shake-flask.

Tier 3: In Vitro Cytotoxicity (General Toxicity)

This assay determines the baseline lethality of the scaffold to mammalian cells. We use HepG2 (liver model) and HEK293 (kidney/general model).

Protocol: MTT Cell Viability Assay

Objective: Determine IC50 (concentration inhibiting 50% growth).

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -

Dosing: Prepare serial dilutions of 3-(pyridin-2-yl)morpholine in DMSO (Final DMSO < 0.5%).

-

Range: 0.1 µM to 100 µM (8 points).

-

-

Exposure: Incubate cells with compound for 48 hours .

-

Note: 48h is preferred over 24h to capture delayed toxicity mechanisms common in metabolic inhibitors.

-

-

Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Validation: Positive control: Doxorubicin or Triton X-100.

Interpretation:

-

IC50 < 10 µM: High Toxicity. Stop and investigate mechanism.

-

IC50 > 50 µM: Low baseline toxicity. Proceed.

Tier 4: Cardiotoxicity (hERG Inhibition)

Critical Step: The combination of a basic amine (morpholine) and an aromatic ring (pyridine) is a classic pharmacophore for hERG channel blockade, which leads to QT prolongation and Torsades de Pointes arrhythmias.

Mechanism of Action

The protonated morpholine nitrogen mimics the potassium ion (

Figure 2: Mechanism of potential hERG blockade by the protonated morpholine scaffold.

Protocol: Fluorescence Polarization (FP) Displacement Assay (High Throughput)

For preliminary screening, FP is faster than Patch Clamp.[1]

-

Reagents: Membrane preparations expressing hERG, Red-shifted fluorescent tracer (Predictor™ hERG).

-

Reaction: Mix membrane + tracer + Test Compound (10 µM single point or dose-response).

-

Incubation: 4 hours at room temperature.

-

Readout: Measure Fluorescence Polarization (mP).

-

Displacement of tracer = Lower mP = hERG Binding.

-

-

Threshold: >50% displacement at 10 µM warrants a follow-up Automated Patch Clamp (QPatch) assay.

Tier 5: Genotoxicity (Mini-Ames)

Morpholine derivatives can theoretically form N-nitroso compounds (carcinogenic) if nitrosating agents are present, though 3-substitution sterically hinders this.[1]

Protocol: Miniaturized Ames Test (Fluctuation Method)

Objective: Detect mutagenicity in S. typhimurium (strains TA98, TA100).

-

Setup: Use 384-well plates to reduce compound requirement.

-

Conditions: Run +/- S9 fraction (liver metabolic activation).

-

Why S9? Pyridine metabolism might generate reactive intermediates not present in the parent molecule.

-

-

Dosing: 5 concentrations (up to 1 mg/mL or solubility limit).

-

Readout: Colorimetric change (purple to yellow) indicating reversion to histidine independence.

-

Criteria: >2-fold increase in revertant colonies over vehicle control = Positive Genotoxin .

Handling & Safety (SDS Summary)

While specific data for this isomer is proprietary, analogous 3-substituted morpholines dictate the following safety protocols:

-

Skin/Eye Hazard: Classified as Skin Corr.[2][3][4] 1B (Causes severe burns). The secondary amine is highly basic.

-

Inhalation: Mist is corrosive to the respiratory tract.[3] Handle only in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Morpholines can absorb

from air to form carbamates, altering assay results.[1]

References

-

Guth, B. D. (2007).[5] Preclinical cardiovascular risk assessment in modern drug development. Toxicological Sciences, 97(1), 4-20.[1] Link[1]

-

Vandenberg, J. I., et al. (2012).[1] hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478.[1] Link[1]

-

Kourounakis, A. P., et al. (2020).[1][6] Morpholine as a privileged structure in medicinal chemistry.[7] Medicinal Research Reviews, 40(6), 2485-2532.[1] Link[1]

-

Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes. Cardiovascular Research, 58(1), 32-45.[1] Link[1]

-

OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Guide to Antibacterial Activity Assays for 3-(Pyridin-2-yl)morpholine Derivatives

<APPLICATION NOTE & PROTOCOLS >

For: Researchers, scientists, and drug development professionals in the field of antibacterial agent discovery.

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health. The development of novel antibacterial agents is a critical priority in modern medicinal chemistry. Heterocyclic compounds, in particular, have emerged as a promising class of molecules with diverse pharmacological properties.[1] Among these, the 3-(pyridin-2-yl)morpholine scaffold has garnered attention due to its structural features that suggest potential for potent and selective antibacterial activity.[2][3] Morpholine and its derivatives are known to be versatile pharmacophores present in a range of biologically active compounds.[2][3][4] The pyridine moiety is also a well-established pharmacophore in numerous antimicrobial agents, contributing to factors like improved water solubility and specific interactions with biological targets.[5][6]

This guide provides a detailed, in-depth technical overview of the essential in vitro assays required to rigorously evaluate the antibacterial potential of novel 3-(pyridin-2-yl)morpholine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

PART 1: Foundational Assays for Initial Antibacterial Screening

The initial assessment of a compound's antibacterial properties typically involves determining its ability to inhibit bacterial growth. Two widely accepted and complementary methods for this are the broth microdilution and Kirby-Bauer disk diffusion assays.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[7] This assay is considered the "gold standard" for susceptibility testing due to its quantitative nature and reproducibility.[8]

This method exposes bacteria to a range of concentrations of the test compound in a liquid growth medium. By identifying the lowest concentration at which no growth is observed, we can quantify the compound's potency. This is crucial for structure-activity relationship (SAR) studies, where the goal is to correlate chemical modifications with changes in antibacterial efficacy.[1] The use of standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures that results are comparable across different laboratories and studies.[9][10]

Caption: Workflow for the Broth Microdilution Assay.

Materials and Reagents:

-

Sterile 96-well, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

3-(pyridin-2-yl)morpholine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or plate reader (optional)

Step-by-Step Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each 3-(pyridin-2-yl)morpholine derivative in an appropriate solvent.

-

Perform two-fold serial dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Inoculation:

-

Transfer a specific volume (e.g., 50 µL) of the prepared compound dilutions to the wells of the final microtiter plate.

-

Add the standardized bacterial inoculum (e.g., 50 µL) to each well containing the compound, as well as to the positive control wells (broth and bacteria only).

-

Add sterile broth to the negative control wells (broth only).

-

-

Incubation:

-

Cover the microtiter plates and incubate at 37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

-

Optionally, a plate reader can be used to measure the optical density at 600 nm to quantify growth.

-

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | 16 | >128 |

| Derivative 2 | 8 | 64 |

| Ciprofloxacin | 0.5 | 0.25 |

Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment of Susceptibility

The Kirby-Bauer disk diffusion method is a qualitative assay used to determine the susceptibility of bacteria to an antimicrobial agent.[8][11] It is a widely used and cost-effective method for initial screening.[12]

This method is based on the principle of diffusion. An antibiotic-impregnated disk placed on an agar surface previously inoculated with a test bacterium will release the antibiotic into the surrounding medium.[13] This creates a concentration gradient of the antibiotic. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13][14] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Materials and Reagents:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial strains

-

Sterile filter paper disks (6 mm diameter)

-

3-(Pyridin-2-yl)morpholine derivatives

-

Positive control antibiotic disks

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Forceps

-

Ruler or caliper

Step-by-Step Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution assay.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[11]

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of the 3-(pyridin-2-yl)morpholine derivatives.

-

Using sterile forceps, place the impregnated disks and a positive control disk onto the inoculated agar surface.[13]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition for each disk in millimeters.

-

The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for the control antibiotic. For novel compounds, the zone diameter provides a qualitative measure of activity.

-

Data Presentation:

| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |

| Derivative 1 | 18 | 6 (no inhibition) |

| Derivative 2 | 22 | 10 |

| Ciprofloxacin | 30 | 25 |

PART 2: Advanced Assays for Mechanistic Insights

Once initial activity is established, further assays can provide insights into the mechanism of action and bactericidal versus bacteriostatic properties.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.

While the MIC indicates growth inhibition, the MBC determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is a critical parameter in drug development, as bactericidal agents are often preferred for treating serious infections.

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

-

Following MIC Determination:

-

From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

-

-

Subculturing:

-

Spot the aliquot onto a fresh, antibiotic-free agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 24 hours.

-

-

MBC Determination:

-

After incubation, observe the plates for bacterial growth.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Conclusion

The systematic application of these well-established and validated assays will provide a robust and comprehensive evaluation of the antibacterial activity of novel 3-(pyridin-2-yl)morpholine derivatives. The quantitative data from the MIC and MBC assays, combined with the qualitative insights from the disk diffusion method, will enable researchers to make informed decisions regarding the potential of these compounds as future therapeutic agents. Adherence to standardized protocols is paramount for ensuring the integrity and reproducibility of the generated data.

References

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Broth Microdilution | MI - Microbiology. [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. [Link]

-

ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

-

Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences. [Link]

-

CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

-

Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. [Link]

-

No.3|553-562|May-July|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. PMC. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PMC. [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]

-

Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. DOI. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. asm.org [asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. intertekinform.com [intertekinform.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-2-yl)morpholine

Welcome to the technical support guide for the synthesis of 3-(pyridin-2-yl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: What is a reliable and scalable synthetic route for 3-(pyridin-2-yl)morpholine?

A common and effective strategy involves a two-stage process: first, the synthesis of a key amino alcohol intermediate, followed by a cyclization step to form the morpholine ring. A well-established method is the cyclization of vicinal amino alcohols.[1] The proposed pathway begins with the readily available 2-vinylpyridine to generate the necessary 2-amino-1-(pyridin-2-yl)ethan-1-ol intermediate, which is then cyclized.

Q2: My overall yield is disappointingly low. Which reaction parameter is the most critical for the final cyclization step?

The most critical parameter is almost always concentration . The final step is an intramolecular cyclization which competes directly with intermolecular side reactions (dimerization, polymerization). Running the reaction under high-dilution conditions is paramount to favor the desired intramolecular ring closure. We will explore the mechanics of this in the troubleshooting section.

Q3: My post-reaction TLC or LC-MS shows multiple new spots. What are the most probable byproducts?

The two most common byproducts in this type of reaction are:

-

Dimerization Product: Two molecules of the amino alcohol intermediate react with a single cyclizing agent molecule (e.g., 1,2-dibromoethane), leading to a larger, open-chain molecule instead of the desired morpholine ring.

-

N,N-Dialkylation/Quaternization: If a strong alkylating agent is used for cyclization, it can react twice with the nitrogen atom of the amino alcohol, leading to an undesired quaternary ammonium salt.

Q4: Purification of the final product is challenging due to its polarity. What are the recommended purification strategies?

Due to the presence of two nitrogen atoms and an oxygen atom, 3-(pyridin-2-yl)morpholine is quite polar.

-

Column Chromatography: This is the most common method. A silica gel column using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from tailing on the silica gel.

-

Acid-Base Extraction: The basic nature of the product allows for purification via extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the product, moving it to the aqueous layer. The aqueous layer is then isolated, basified (e.g., with NaOH), and the pure product is re-extracted into an organic solvent.

-

Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Low Conversion in Cyclization Step | 1. Insufficient Base: The base may not be strong enough to deprotonate the alcohol, or an insufficient molar equivalent was used. 2. Low Reaction Temperature: The activation energy for the SN2 cyclization is not being met. 3. Poor Reagent Quality: The cyclizing agent (e.g., 1,2-dibromoethane) may have degraded, or the solvent may contain water. | 1. Select a Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] Ensure at least 2.2 equivalents are used to deprotonate both the alcohol and the amine proton (if unprotected). Rationale: A stronger base ensures the formation of the alkoxide, which is a much more potent nucleophile for the intramolecular ring-closing reaction. 2. Increase Temperature: Gently reflux the reaction in a suitable solvent like THF or DMF. Monitor via TLC to avoid decomposition. Rationale: Higher temperatures increase reaction kinetics, accelerating the rate of the desired SN2 cyclization. 3. Verify Reagent Purity: Use freshly distilled solvents and high-purity reagents. Rationale: Water can quench the base and hydrolyze reagents, inhibiting the reaction. |

| Major Byproduct is a High Molecular Weight Dimer | Reaction Concentration is Too High: The rate of the intermolecular reaction (second-order kinetics) is favored over the intramolecular reaction (first-order kinetics) at high concentrations. | Implement High-Dilution Conditions: Add the amino alcohol intermediate and cyclizing agent very slowly and simultaneously via syringe pumps to a large volume of refluxing solvent containing the base. Final concentrations should be in the 0.01-0.05 M range. Rationale: By keeping the instantaneous concentration of reactants extremely low, the probability of two reactant molecules finding each other (intermolecular reaction) is drastically reduced, while the proximity of the reactive ends on a single molecule makes the intramolecular cyclization statistically dominant. |

| Formation of Quaternary Ammonium Byproducts | Cyclizing Agent is Too Reactive / N-alkylation: The nitrogen atom of the intermediate is competing with the oxygen for alkylation, and subsequent over-alkylation occurs. | Use a Protecting Group Strategy: Protect the secondary amine of the amino alcohol intermediate with a group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). Cyclization will then proceed exclusively via the alkoxide. The protecting group can be removed in a final deprotection step. Rationale: A protecting group temporarily blocks the reactivity of the nitrogen atom, directing the cyclization to occur only at the desired oxygen nucleophile and preventing side reactions. |

| Difficulty in Product Isolation | Product is Water-Soluble: The polarity of the molecule leads to its loss in the aqueous phase during workup. | Modify the Workup: After quenching the reaction, extract the aqueous phase multiple times (5-7x) with a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. Alternatively, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water and drive it into the organic layer. Rationale: This technique, known as "salting out," increases the ionic strength of the aqueous phase, reducing the solvation of the polar organic product and improving partitioning into the organic solvent. |

Section 3: Optimized Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and characterization data.

Stage 1: Synthesis of 2-Amino-1-(pyridin-2-yl)ethan-1-ol Intermediate

-

Sharpless Asymmetric Aminohydroxylation: To a stirred solution of tert-butyl carbamate (1.3g, 11.1 mmol) in n-propanol (50 mL) at room temperature, add potassium osmate(VI) dihydrate (20.5 mg, 0.055 mmol), followed by the chiral ligand (DHQ)₂PHAL (43 mg, 0.055 mmol).

-

Addition of Olefin: Add 2-vinylpyridine (1.0g, 9.5 mmol) to the mixture.

-

Initiation: Cool the reaction to 0°C and add a solution of potassium hexacyanoferrate(III) (8.9g, 27 mmol) and potassium carbonate (3.7g, 27 mmol) in water (50 mL).

-

Reaction Monitoring: Stir vigorously at 0°C for 18 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the 2-vinylpyridine spot.

-

Workup: Add sodium sulfite (1.5g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution 20% to 60% ethyl acetate in hexanes) to yield the N-Boc protected amino alcohol.

Stage 2: Cyclization to form 3-(Pyridin-2-yl)morpholine

-

Setup for High Dilution: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous THF (400 mL) and sodium hydride (60% dispersion in mineral oil, 0.4g, 10 mmol).

-

Reactant Addition: Prepare two separate solutions in anhydrous THF (50 mL each):

-

Solution A: The N-Boc protected amino alcohol from Stage 1 (1.0g, 4.2 mmol).

-

Solution B: 1,2-Dibromoethane (0.87g, 4.6 mmol).

-

-

Slow Addition: Heat the THF/NaH suspension to reflux. Using two syringe pumps, add Solution A and Solution B simultaneously to the refluxing suspension over a period of 6 hours.

-

Causality: This slow, simultaneous addition is the key to high yield. It maintains an extremely low concentration of both reactants, strongly favoring the first-order intramolecular cyclization over the second-order intermolecular dimerization.

-

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4 hours. Monitor for the formation of the product by LC-MS.

-

Quenching: Cool the reaction to 0°C and very carefully quench the excess NaH by the slow, dropwise addition of water.

-

Deprotection & Workup: Add 4M HCl in dioxane (10 mL) and stir at room temperature for 2 hours to remove the Boc group. Neutralize the mixture with saturated sodium bicarbonate solution and extract with dichloromethane (5 x 50 mL).

-

Final Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the final product using the column chromatography method described in the FAQ section to yield 3-(pyridin-2-yl)morpholine.

Section 4: Visualizing the Process

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed reaction scheme for the synthesis of 3-(pyridin-2-yl)morpholine.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Section 5: References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link][3][4]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). Molecules. [Link][5]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link][1]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link][2]

-

Process for the preparation of morpholines. (1964). Google Patents. [6]

-

Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 7. Morpholine synthesis [organic-chemistry.org]

"3-(Pyridin-2-yl)morpholine dihydrochloride" stability issues in solution

[2]

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown after 24 hours."

-

Diagnosis: Oxidative degradation.

-

Context: Morpholine derivatives, particularly free bases, oxidize to form colored N-oxides or conjugated impurities. This is accelerated by light and dissolved oxygen.

-

Solution:

-

Check pH: Ensure the compound is maintained as the HCl salt in solution (pH < 4). Do not neutralize until immediately before the assay.

-

Degas Solvents: Use degassed buffers or solvents (sparged with Argon/Nitrogen).

-

Protect from Light: Store solutions in amber vials.

-

Issue 2: "The compound looks pure on LC-MS, but biological activity has dropped 50%."

-

Context: Standard C18 LC-MS methods do not separate enantiomers. If you started with the active (S)-enantiomer and it racemized to a 50:50 mixture, your effective concentration of the active drug is halved, but the UV/MS peak remains single.

-

Verification: Run a Chiral HPLC or Chiral SFC method (e.g., Chiralpak AD-H or OD-H column) to confirm enantiomeric excess (ee).

-

Prevention: Avoid storing the compound in DMSO at room temperature for extended periods. DMSO is hygroscopic and can facilitate proton exchange.

Issue 3: "The solid powder has become sticky or clumped."

-

Diagnosis: Hygroscopicity leading to partial deliquescence.

-

Context: Dihydrochloride salts are extremely hygroscopic. Absorption of atmospheric water lowers the melting point and can initiate hydrolysis if other sensitive groups are present (though this scaffold is hydrolytically stable).

-

Solution:

-

Desiccation: Store the vial in a desiccator with active desiccant (P2O5 or Silica).

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

-

Technical Protocols

Protocol A: Preparation of Stable Stock Solutions

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: 10 mM to 50 mM.

-

Procedure:

-

Use a fresh bottle of anhydrous DMSO (or one stored over molecular sieves).

-

Weigh the dihydrochloride salt quickly.

-

Dissolve and vortex. The solution will be acidic (due to 2HCl). Do not neutralize for storage.

-

Aliquot into small volumes (single-use) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C.

-

Shelf Life: 3 months at -20°C; 6 months at -80°C. Discard if color changes.

-

Protocol B: Troubleshooting Decision Tree

References

-

Brown, G. R., Foubister, A. J., & Stribling, D. (1987).[4] Synthesis and resolution of 3-substituted morpholine appetite suppressants. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][5][6]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(3-pyridinyl)morpholine (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

minimizing side reactions in 3-(pyridin-2-yl)morpholine synthesis

This guide outlines the optimized synthesis of 3-(pyridin-2-yl)morpholine , focusing on the mitigation of side reactions inherent to the pyridine scaffold—specifically racemization , elimination (vinylpyridine formation) , and over-reduction of the heteroaromatic ring.

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions in C3-Arylation Workflows

Strategic Route Selection & Pathway Analysis

The synthesis of 3-substituted morpholines typically proceeds via the Amino Alcohol Cyclization route. For the 2-pyridyl analog, the electron-withdrawing nature of the pyridine ring introduces specific instability.

Core Pathway (Recommended)

Precursor: 2-Amino-2-(pyridin-2-yl)ethanol (derived from 2-cyanopyridine or 2-pyridinecarboxaldehyde). Method: "One-Pot" or Stepwise Cyclization via Chloroacetyl Chloride (Lactam Route). Why this route? Direct alkylation with 1,2-dibromoethane often leads to polyalkylation and elimination. The lactam intermediate protects the nitrogen and locks the regiochemistry before the final reduction.

Pathway Diagram

Caption: Optimized synthetic workflow highlighting critical control points for elimination and over-reduction.

Troubleshooting & FAQs: Minimizing Side Reactions

Issue 1: "I see significant elimination to 2-vinylpyridine during the amino alcohol cyclization."

Diagnosis: The benzylic (pyridylic) C-OH bond is labile. Under strong basic or acidic conditions at high temperatures, water is eliminated to form the conjugated vinyl species. Corrective Action:

-

Switch Base: Avoid hydroxide bases (NaOH/KOH) which can act as nucleophiles or promote elimination. Use KOtBu in THF at 0°C to RT . The bulky base favors N-deprotonation/cyclization over E2 elimination.

-

Temperature Control: Never reflux the amino alcohol precursor in acidic media.

-

Protocol Adjustment: If using the one-pot dialkylation (e.g., with ethylene glycol disulfonates), switch to the Lactam Method . The intermediate amide stabilizes the molecule against elimination.

Issue 2: "The pyridine ring is reducing to a piperidine during the final step."

Diagnosis: You are likely using Lithium Aluminum Hydride (LAH) at reflux or with prolonged reaction times. Pyridines are susceptible to nucleophilic attack by hydride, especially at the 2 and 4 positions. Corrective Action:

-

Reagent Swap: Use Borane-Dimethyl Sulfide (BH3·DMS) instead of LAH. Borane is chemoselective for the amide carbonyl and typically leaves the pyridine ring intact.

-

LAH Modification: If you must use LAH, perform the addition at -78°C and warm only to 0°C . Quench immediately upon consumption of the starting material.

-

Additives: Addition of AlCl3 (forming AlH3 in situ) can sometimes alter selectivity, but BH3 is safer for this substrate.

Issue 3: "My product is racemizing."

Diagnosis: The C3 proton is "benzylic" to the pyridine. If the intermediate imine or the final morpholine is subjected to strong base or heat, the chiral center will scramble. Corrective Action:

-

Avoid Imine Intermediates: Do not use the glyoxal/imine reduction route if chirality is required.

-

Workup pH: Keep workup and purification pH neutral or mildly basic. Do not store the compound in acidic solution for long periods, as reversible ring opening/closing can lead to racemization.

Detailed Experimental Protocol (Lactam Route)

This protocol is designed to minimize thermal stress and exposure to harsh reducing conditions.

Phase 1: Acylation & Cyclization

-

Preparation: Dissolve 2-amino-2-(pyridin-2-yl)ethanol (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen.

-

Base Addition: Add Triethylamine (2.5 equiv) and cool to 0°C .

-

Acylation: Dropwise add Chloroacetyl chloride (1.1 equiv). Stir at 0°C for 1 hour. Checkpoint: TLC should show consumption of amine.

-

Cyclization: Add Potassium tert-butoxide (KOtBu) (2.5 equiv) as a solution in THF dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Note: Do not heat.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] The product, 5-(pyridin-2-yl)morpholin-3-one , is usually stable enough for the next step without chromatography.

Phase 2: Selective Reduction

-

Setup: Dissolve the lactam (from Phase 1) in anhydrous THF under Nitrogen.

-

Reduction: Add BH3·DMS (3.0 equiv) dropwise at 0°C .

-

Reflux: Heat to mild reflux (65°C) for 2-3 hours. Critical: Monitor strictly. Do not overnight reflux.

-

Quench (The "Acidic Methanol" Method): Cool to 0°C. Carefully add Methanol until gas evolution ceases. Then add conc. HCl (dropwise) to pH < 2.

-

Amine Liberation: Reflux the acidic methanolic solution for 1 hour (breaks the Borane-Amine complex).

-

Isolation: Neutralize with NaOH (to pH 10), extract with DCM.

Quantitative Data: Side Reaction Mitigation

| Variable | Standard Condition (Risk) | Optimized Condition (Safe) | Impact on Yield |

| Cyclization Base | NaOH / KOH (Aqueous) | KOtBu / THF (Anhydrous) | Increases yield by ~20% (Reduces elimination) |

| Reduction Reagent | LiAlH4 (Reflux) | BH3·DMS (Mild Reflux) | Prevents piperidine formation (>95% Pyridine retention) |

| Temperature | >80°C | <65°C | Minimizes racemization and polymerization |

| Quench Method | Water/Fieser | MeOH / HCl / Reflux | Ensures complete decomplexation of product |

References

-

Morpholine Synthesis via Amino Alcohols

- Title: "A simple, high yielding, one or two-step, redox neutral protocol... enables the conversion of 1,2-amino alcohols to morpholines."

- Source: Ortiz, K. G., et al. J. Am. Chem. Soc.2024, 146, 29847-29856.

-

URL:[Link]

-

General 3-Substituted Morpholine Strategy

- Title: "A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols."

- Source:National Institutes of Health (PMC) / J. Org. Chem.

-

URL:[Link]

-

Reduction of Pyridine Derivatives (Contextual)

-

Copper-Catalyzed Alternatives (Advanced)

Sources

- 1. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Technical Support Center: Troubleshooting Poor Bioavailability of Morpholine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in pharmaceutical development: the poor bioavailability of morpholine-containing compounds. While the morpholine ring is a valuable scaffold in medicinal chemistry, often improving solubility and metabolic stability, achieving optimal oral bioavailability can be a significant hurdle.[1][2] This resource offers a series of frequently asked questions and detailed troubleshooting guides to navigate the complexities of your experimental work.

I. Understanding the Bioavailability Challenge with Morpholine Compounds

FAQ 1: Why is my morpholine compound showing low oral bioavailability despite its favorable physicochemical properties?

Even with a promising in vitro profile, several factors can contribute to poor in vivo bioavailability. It's crucial to systematically investigate the potential causes.

Possible Causes & Troubleshooting Steps:

-

First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3][4] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is a major contributor to the metabolism of many morpholine-containing drugs.[1]

-

Troubleshooting: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate of metabolic clearance. If high clearance is observed, consider structural modifications to block metabolic sites or co-administration with a CYP inhibitor in preclinical studies.

-

-

Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which pump the drug back into the gut lumen.[5]

-

Troubleshooting: Utilize in vitro cell-based assays (e.g., Caco-2 permeability assays) with and without specific inhibitors of these transporters to assess the extent of efflux.[6] If efflux is significant, formulation strategies with excipients that inhibit these transporters or structural modifications to reduce recognition by transporters may be necessary.

-

-

Poor Aqueous Solubility and Dissolution Rate: While morpholine can enhance solubility, the overall molecule might still have limited solubility in gastrointestinal fluids, leading to a slow dissolution rate.[4][7]

-

Troubleshooting: Perform solubility studies in biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fed and fasted states of the small intestine.[8] If solubility is low, formulation strategies such as particle size reduction or the use of amorphous solid dispersions can be employed.[7][9][10]

-

-

Chemical Instability in the GI Tract: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.

-

Troubleshooting: Assess the stability of your compound in simulated gastric and intestinal fluids. If degradation is observed, enteric-coated formulations can protect the drug from the stomach's acidic environment.

-

Experimental Workflow: Investigating Poor Bioavailability

Here is a systematic approach to diagnosing the root cause of poor bioavailability:

Caption: A decision-tree workflow for troubleshooting poor oral bioavailability.

II. Formulation Strategies to Enhance Bioavailability

FAQ 2: What are the most effective formulation strategies for a morpholine compound with low aqueous solubility?

For compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), enhancing solubility and dissolution is paramount.[4]

Top Formulation Approaches:

| Formulation Strategy | Mechanism of Action | Best For | Key Considerations |

| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy, non-crystalline state, which enhances solubility and dissolution.[11][12] | BCS Class II and IV compounds. | Polymer selection and drug loading are critical for physical stability to prevent recrystallization.[10] |

| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[7][8][13] | Highly lipophilic (high LogP) compounds. | The choice of lipid excipients is crucial and should be tailored to the drug's properties.[7] |

| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles leads to a faster dissolution rate according to the Noyes-Whitney equation.[7][8][10] | Compounds where the dissolution rate is the limiting factor for absorption (DCS IIa).[8] | Can be less effective for compounds with very low intrinsic solubility. |

| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, creating a hydrophilic outer surface that improves solubility.[13][14] | Molecules with appropriate size and geometry to fit within the cyclodextrin cavity. | The binding affinity must be optimal to ensure drug release at the absorption site. |

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol provides a general guideline for preparing an ASD, a common and effective technique.[9]

-

Polymer and Solvent Selection:

-

Select a suitable polymer (e.g., HPMC, PVP, Soluplus®) based on drug-polymer interaction studies.

-

Choose a common solvent system in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane).[9]

-

-

Solution Preparation:

-

Dissolve the morpholine compound and the chosen polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

-

Ensure complete dissolution to form a clear solution.

-

-

Spray Drying Process:

-

Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These will need to be optimized for your specific system.

-

Pump the solution into the spray dryer, where it is atomized into fine droplets.

-

The hot drying gas evaporates the solvent, rapidly forming solid particles of the drug dispersed in the polymer.

-

-

Powder Collection and Characterization:

-

Collect the dried powder from the cyclone.

-

Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC), dissolution rate, and physical stability.

-

III. Chemical Modification and Prodrug Approaches

FAQ 3: When should I consider a prodrug strategy for my morpholine compound?

A prodrug approach is a powerful tool when formulation strategies alone are insufficient to overcome bioavailability barriers.[15]

Consider a Prodrug Strategy When:

-

Extensive First-Pass Metabolism: A prodrug can be designed to mask the metabolic soft spot on the morpholine compound. The promoiety is then cleaved in systemic circulation to release the active drug.[16]

-

Poor Membrane Permeability: If the compound has low permeability (BCS Class III or IV), a more lipophilic prodrug can enhance its ability to cross the intestinal membrane.

-

Targeted Delivery: Prodrugs can be designed for site-specific activation, for instance, in tumor tissues or within specific cells.[16][17]

-

Improving Aqueous Solubility for IV Formulation: A hydrophilic promoiety can be attached to a poorly soluble drug to enable intravenous administration.[18]

Conceptual Workflow: Prodrug Design

Caption: A conceptual workflow for designing a prodrug to address bioavailability issues.

IV. In Vivo Study Design and Troubleshooting

FAQ 4: How should I design my in vivo bioavailability study, and what do I do if the results are highly variable?

A well-designed in vivo study is critical for accurately assessing bioavailability.[19][20]

Key Aspects of Study Design:

-

Route of Administration: Include both oral (PO) and intravenous (IV) dosing groups to determine absolute bioavailability.[19]

-

Dose Selection: Choose a dose that is pharmacologically relevant and ensures that plasma concentrations will be above the limit of quantification of your analytical method.

-

Vehicle Selection: The vehicle used for dosing can significantly impact absorption, especially for poorly soluble compounds.[21] Use a consistent and appropriate vehicle for your oral and IV groups.

-

Sampling Schedule: The blood sampling time points should be frequent enough to accurately capture the absorption, distribution, and elimination phases (Cmax, Tmax, and AUC).[20]

-

Fasted vs. Fed State: Consider the potential for food effects on drug absorption and design studies in both fasted and fed animals if relevant.

Troubleshooting High Variability in In Vivo Data:

-

Dosing Accuracy: Ensure accurate and consistent administration of the dose, especially for oral gavage.

-

Animal Health and Stress: The health and stress levels of the animals can affect gastrointestinal motility and blood flow, leading to variability.

-

Analytical Method Validation: Confirm that your bioanalytical method is robust, accurate, and precise.

-

Genetic Variation: In some animal strains, there can be genetic variations in metabolic enzymes or transporters that lead to inter-individual differences in drug exposure.[5]

Protocol: Basic Oral Bioavailability Study in Rodents

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Fasting: Fast animals overnight (with access to water) before dosing.[20]

-

Dosing:

-

IV Group: Administer the drug via tail vein injection.

-

PO Group: Administer the drug via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using software like Phoenix WinNonlin.

-

Calculate Absolute Bioavailability (F%):

-

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[22]

-

By systematically addressing these common issues and employing the outlined experimental strategies, researchers can effectively troubleshoot and improve the bioavailability of promising morpholine-containing drug candidates.

References

- Understanding Bioavailability: A Key Concept in Pharmacology and Drug Development.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.

- bioavailability & bioequivalence testing protocol.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.

- Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate.

- The Bioavailability of Drugs—The Current State of Knowledge - MDPI.

- A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF - ResearchGate.

- How to Conduct a Bioavailability Assessment? - Creative Bioarray.

- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC.

- The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes.

- Tackling the Bioavailability Bottleneck in Oral Drug Development - Pharma Focus America.

- Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed.

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 - OUCI.

- Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC.

- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - Pharma Excipients.

- How to improve the bioavailability of a drug? - Patsnap Synapse.

- Efflux Transporters Definition - Intro to Pharmacology Key Term - Fiveable.

- The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich.

- A review on pharmacological profile of Morpholine derivatives - ResearchGate.

- Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.

- Strategies in prodrug design - American Chemical Society.

Sources

- 1. Thieme E-Books & E-Journals - [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. fiveable.me [fiveable.me]

- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]

- 11. upm-inc.com [upm-inc.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]

- 16. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]

- 17. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. primescholars.com [primescholars.com]

- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 21. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

Technical Support Center: Analysis of 3-(Pyridin-2-yl)morpholine Dihydrochloride Degradation Products

Welcome to the technical support center for the analytical characterization of 3-(Pyridin-2-yl)morpholine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying degradation products to ensure pharmaceutical safety, efficacy, and stability. Here, we provide expert-driven FAQs, in-depth troubleshooting guides, and validated protocols to navigate the complexities of its degradation analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and analysis of 3-(Pyridin-2-yl)morpholine dihydrochloride.

Q1: What are the most likely degradation pathways for 3-(Pyridin-2-yl)morpholine dihydrochloride?

A: The molecule's structure, featuring both a pyridine ring and a morpholine ring, exposes it to several potential degradation pathways. Understanding these is the first step in designing a robust analytical strategy.

-

Oxidative Degradation: This is a primary pathway of concern. The nitrogen on the pyridine ring is susceptible to oxidation, which can form a pyridine N-oxide. Additionally, the secondary amine within the morpholine ring can be oxidized. Under more aggressive oxidative conditions, cleavage of either the pyridine or morpholine ring can occur.

-

Hydrolytic Degradation: While the ether linkage in the morpholine ring is generally stable, extreme pH conditions (strong acid or base) coupled with heat can catalyze the cleavage of the C-N or C-O bonds within the morpholine ring.

-

Photolytic Degradation: The pyridine ring is an aromatic chromophore that absorbs UV light. This absorption can lead to the formation of reactive species, potentially causing rearrangements or cleavage. Photostability testing is crucial as per ICH guidelines.

Q2: What is a "stability-indicating method," and why is it essential?

A: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and resolve the API from its degradation products, process impurities, and excipients. Its development is a regulatory requirement to ensure that all stability samples are correctly assayed and that a complete picture of the drug's degradation profile is established.

Q3: What are the standard conditions for a forced degradation (stress testing) study?

A: Forced degradation studies are designed to intentionally degrade the sample to generate the likely degradation products that could form during long-term storage. The goal is typically to achieve 10-20% degradation of the API. Common conditions are outlined in ICH guidelines and include:

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | To test susceptibility to acidic environments. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | To test susceptibility to alkaline environments. |